1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt

CAS No.:

Cat. No.: VC18578190

Molecular Formula: C15H26O3

Molecular Weight: 254.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26O3 |

|---|---|

| Molecular Weight | 254.36 g/mol |

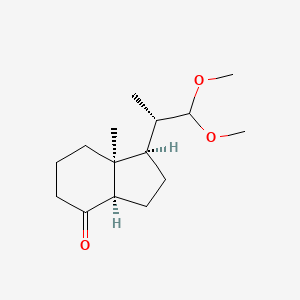

| IUPAC Name | (1R,3aR,7aS)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |

| Standard InChI | InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15-/m0/s1 |

| Standard InChI Key | FXUVMZRJUQLXGF-OXIQGZBJSA-N |

| Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@]1(CCCC2=O)C)C(OC)OC |

| Canonical SMILES | CC(C1CCC2C1(CCCC2=O)C)C(OC)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

POPG-Na consists of a glycerol backbone esterified at the sn-1 position by a saturated palmitoyl chain (16:0) and at the sn-2 position by a monounsaturated oleoyl chain (18:1Δ9). The sn-3 phosphate group is linked to a racemic glycerol moiety, forming the polar headgroup. The sodium counterion neutralizes the phosphate’s negative charge, enhancing aqueous solubility while maintaining interfacial activity .

Key structural features:

-

Hydrophobic tails: 16:0 (C16:0) and 18:1 (C18:1)

-

Headgroup: rac-glycerol-3-phosphate

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 770.99 g/mol | |

| CAS number | 268550-95-4 | |

| Purity | ≥95% (HPLC) | |

| Storage conditions | −20°C, desiccated | |

| Solubility | Chloroform:methanol (2:1 v/v) |

Applications in Membrane Biophysics

Model Membranes

POPG-Na is widely used in lipid bilayer studies due to its negative charge, which mimics bacterial membranes. In combination with zwitterionic lipids (e.g., DMPC), it forms stable monolayers and vesicles for investigating:

-

Ion channel gating: The M2 proton channel from influenza A shows pH-dependent water pore formation in POPG-containing membranes .

-

Peptide binding: Cationic antimicrobial peptides (e.g., KALP23) electrostatically interact with POPG headgroups, altering membrane curvature and permeability .

Ultrafast Vibrational Spectroscopy

Femtosecond sum-frequency generation (SFG) studies on POPG bilayers revealed:

-

Amide I relaxation: In HO, vibrational energy from protein backbones transfers to water bending modes () in 0.4 ps, 3× faster than in DO .

-

Resonant energy transfer: Direct coupling between amide I (1660 cm) and HO bending modes (1640 cm) creates a "shortcut" for energy dissipation .

This solvent-dependent dynamics underscores POPG’s utility in probing protein hydration .

Surfactant and Drug Delivery Applications

Pulmonary Surfactants

POPG-Na constitutes 2–5% of natural lung surfactant, where it:

Nucleic Acid Delivery

Cationic liposomes containing POPG-Na improve siRNA transfection efficiency by:

-

Stabilizing lipid-nucleic acid complexes

-

Facilitating endosomal escape via pH-sensitive membrane fusion .

| Parameter | Recommendation |

|---|---|

| Storage | −20°C in sealed containers |

| Stability | 12 months when desiccated |

| Hazards | Irritant (eyes, skin) |

| Disposal | Incineration or EPA-approved methods |

POPG-Na is classified for research use only (RUO) and requires SDS review prior to handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume